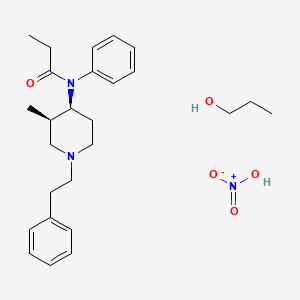
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide and propanol nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: is a complex organic compound with a unique structure that includes a piperidine ring and phenyl groupsPropanol nitrate is an organic nitrate ester, known for its applications in the field of explosives and as a diesel cetane improver.
準備方法
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: can be synthesized through a multi-step organic synthesis process. The synthetic route typically involves the formation of the piperidine ring, followed by the introduction of the phenylethyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Propanol nitrate: is prepared through the nitration of propanol using a mixture of nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product. Industrial production methods involve continuous flow processes to ensure safety and efficiency .
化学反応の分析
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Propanol nitrate: undergoes:
Combustion: Complete combustion of propanol nitrate produces carbon dioxide, water, and nitrogen oxides.
Hydrolysis: In the presence of water, propanol nitrate can hydrolyze to form propanol and nitric acid
科学的研究の応用
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: has applications in medicinal chemistry, particularly in the development of analgesic and anesthetic agents. Its unique structure allows it to interact with specific receptors in the body, making it a valuable compound for pain management research.
Propanol nitrate: is used in the field of explosives due to its high energy content and stability. It is also used as a cetane improver in diesel fuels, enhancing the combustion efficiency and reducing emissions .
作用機序
The mechanism of action of cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide involves its interaction with opioid receptors in the central nervous system. This interaction leads to the inhibition of pain signals, providing analgesic effects. The compound’s structure allows it to fit into the receptor binding sites, triggering a cascade of biochemical events that result in pain relief.
Propanol nitrate: acts as an oxidizing agent, releasing nitrogen oxides upon decomposition. These nitrogen oxides enhance the combustion process in diesel engines, improving fuel efficiency and reducing harmful emissions .
類似化合物との比較
cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide: can be compared to other opioid analgesics such as morphine and fentanyl. While all these compounds interact with opioid receptors, cis-(+)-N-(3-Methyl-1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamide has a unique structure that may offer different pharmacokinetic properties and potency.
Propanol nitrate: is similar to other nitrate esters like nitroglycerin and isopropyl nitrate. These compounds share similar explosive properties and applications in the field of propellants and explosives .
特性
CAS番号 |
63916-03-0 |
|---|---|
分子式 |
C26H39N3O5 |
分子量 |
473.6 g/mol |
IUPAC名 |
N-[(3R,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide;nitric acid;propan-1-ol |
InChI |
InChI=1S/C23H30N2O.C3H8O.HNO3/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20;1-2-3-4;2-1(3)4/h4-13,19,22H,3,14-18H2,1-2H3;4H,2-3H2,1H3;(H,2,3,4)/t19-,22+;;/m1../s1 |
InChIキー |
DIFUVRDFPAVFKW-GOOHIXEASA-N |
異性体SMILES |
CCCO.CCC(=O)N([C@H]1CCN(C[C@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |
正規SMILES |
CCCO.CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


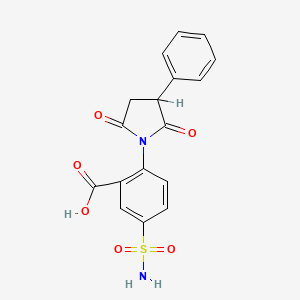
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
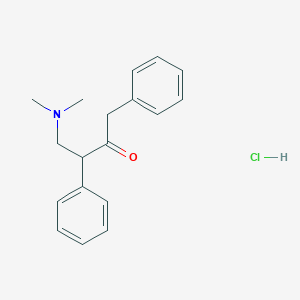
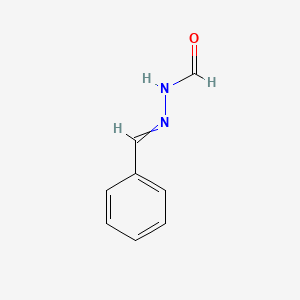
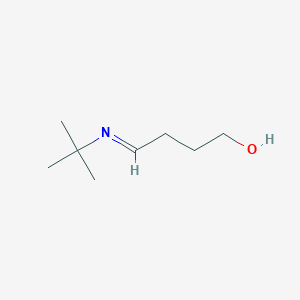
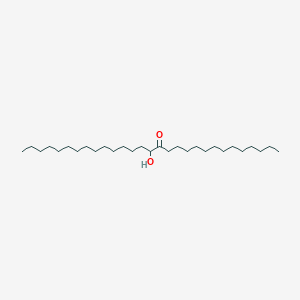
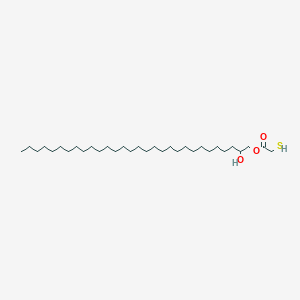

![(2S)-4-(Diphenylmethoxy)-2-{[(2-nitrophenyl)sulfanyl]amino}-4-oxobutanoate](/img/structure/B14490263.png)

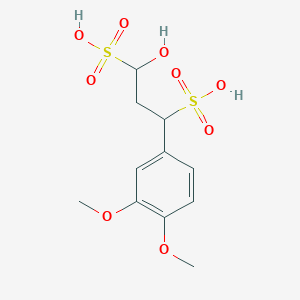
![[(2R,3S)-3-(hydroxymethyl)oxiran-2-yl]methanol;methanesulfonic acid](/img/structure/B14490280.png)
![3,3'-[Oxybis(methylene)]di([1,2,4]triazolo[4,3-a]pyridine)](/img/structure/B14490286.png)
![Dimethyl 2-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-2-[2-[6-[6-[3-[(2-iodo-3,4,5-trimethoxyphenyl)methyl]-4-methoxy-3-methoxycarbonyl-4-oxobutanoyl]-1,3-benzodioxol-5-yl]-1,3-benzodioxol-5-yl]-2-oxoethyl]propanedioate](/img/structure/B14490294.png)
